silane CAS No. 89373-09-1](/img/structure/B14398358.png)
[3-(Benzenesulfinyl)-5-methylhexyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfinyl)-5-methylhexylsilane is an organosilicon compound that features a benzenesulfinyl group attached to a hexyl chain, which is further connected to a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-5-methylhexylsilane typically involves the following steps:
Formation of the Benzenesulfinyl Group: The benzenesulfinyl group can be introduced through the oxidation of a benzenesulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment to the Hexyl Chain: The benzenesulfinyl group is then attached to a hexyl chain through a nucleophilic substitution reaction. This can be achieved by reacting the benzenesulfinyl chloride with a hexyl Grignard reagent or hexyl lithium.
Introduction of the Trimethylsilyl Group: The final step involves the introduction of the trimethylsilyl group. This can be done by reacting the intermediate product with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 3-(Benzenesulfinyl)-5-methylhexylsilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzenesulfinyl group can undergo further oxidation to form benzenesulfonyl derivatives.
Reduction: Reduction of the benzenesulfinyl group can yield benzenesulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Benzenesulfonyl derivatives.
Reduction: Benzenesulfide derivatives.
Substitution: Various substituted benzenesulfinyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(Benzenesulfinyl)-5-methylhexylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving sulfinyl and silyl groups.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its unique structure allows for the exploration of new pharmacophores.
Industry
In the industrial sector, 3-(Benzenesulfinyl)-5-methylhexylsilane is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Benzenesulfinyl)-5-methylhexylsilane involves its ability to participate in various chemical reactions due to the presence of reactive sulfinyl and silyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric effects of the substituents attached to the benzenesulfinyl and hexyl chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzenesulfonyl)-5-methylhexylsilane): Similar structure but with a benzenesulfonyl group instead of a benzenesulfinyl group.
3-(Benzenesulfide)-5-methylhexylsilane): Contains a benzenesulfide group instead of a benzenesulfinyl group.
Uniqueness
3-(Benzenesulfinyl)-5-methylhexylsilane is unique due to the presence of the benzenesulfinyl group, which imparts distinct reactivity compared to its sulfonyl and sulfide analogs. This makes it a valuable compound for exploring new chemical transformations and applications.
Eigenschaften
CAS-Nummer |
89373-09-1 |
|---|---|
Molekularformel |
C16H28OSSi |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
[3-(benzenesulfinyl)-5-methylhexyl]-trimethylsilane |
InChI |
InChI=1S/C16H28OSSi/c1-14(2)13-16(11-12-19(3,4)5)18(17)15-9-7-6-8-10-15/h6-10,14,16H,11-13H2,1-5H3 |
InChI-Schlüssel |
SCQROJQCZBWKAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC[Si](C)(C)C)S(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



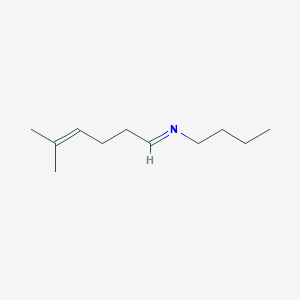
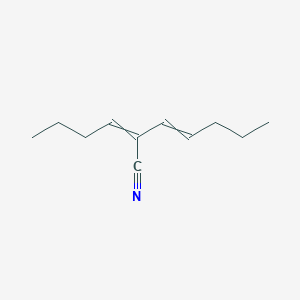
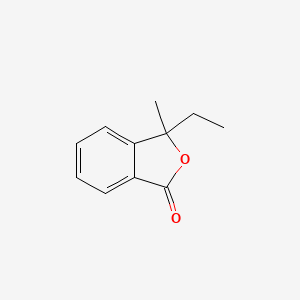
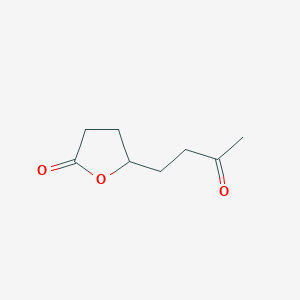
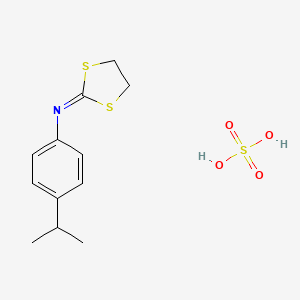
![(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid](/img/structure/B14398315.png)

![5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14398327.png)
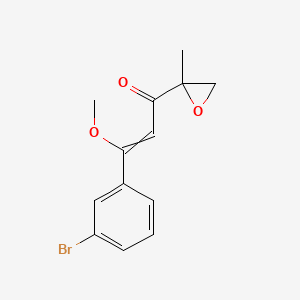
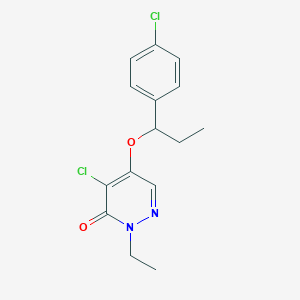
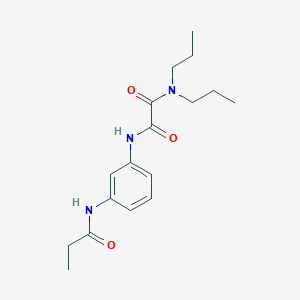

![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
